3,4,5-trifluoro-4'-nitro-1,1'-biphenyl
Description
Structure
3D Structure
Properties
CAS No. |
954369-64-3 |
|---|---|
Molecular Formula |
C12H6F3NO2 |
Molecular Weight |
253.18 g/mol |
IUPAC Name |
1,2,3-trifluoro-5-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H6F3NO2/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(4-2-7)16(17)18/h1-6H |
InChI Key |
OKPKXWJKXRNMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 3,4,5 Trifluoro 4 Nitro 1,1 Biphenyl
Reactivity of the Nitro Group on the Biphenyl (B1667301) Scaffold
The nitro group (-NO₂) on the 4'-position of the biphenyl system is a powerful electron-withdrawing group, which profoundly influences the reactivity of the molecule. Its transformations are central to the synthesis of various derivatives, particularly the corresponding amino compound, which serves as a versatile synthetic intermediate.
Reductive Transformations to Amino and Other Nitrogen-Containing Functionalities
The reduction of the aromatic nitro group is one of the most fundamental and widely utilized transformations in organic synthesis. This process converts the nitro moiety into an amino group (-NH₂), opening pathways to a diverse array of further chemical modifications. The resulting amine, 4'-amino-3,4,5-trifluoro-1,1'-biphenyl, is a key precursor for various functionalized biphenyls.
While specific studies detailing the reduction of 3,4,5-trifluoro-4'-nitro-1,1'-biphenyl are not extensively documented in publicly available literature, its transformation can be reliably predicted based on well-established methodologies for the reduction of aromatic nitro compounds. researchgate.netgoogle.com The conversion of the nitro group to an amine is a common industrial process. google.com
Catalytic hydrogenation is a primary method for this transformation, valued for its efficiency and clean reaction profiles. google.com This technique involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
Common Catalysts for Nitro Group Reduction:
Palladium-on-carbon (Pd/C)
Platinum(IV) oxide (PtO₂)
Raney nickel google.comgoogle.com
The reaction is typically performed in a solvent such as ethanol (B145695), methanol, or ethyl acetate under a pressurized atmosphere of hydrogen. For instance, patents describing the reduction of the isomeric 3',4',5'-trifluoro-2-nitrobiphenyl to its corresponding amine specify the use of catalysts like Raney nickel or Pd/C, highlighting the applicability of these standard methods to trifluoronitrobiphenyl systems. google.com
Alternative methodologies to catalytic hydrogenation involve the use of metals in acidic media or other chemical reductants. scispace.com These methods can be advantageous when certain functional groups sensitive to hydrogenation are present in the molecule.
The primary amine formed from the reduction of this compound is a versatile functional handle for further synthesis. Two of the most common transformations are amide formation and diazotization.
Amide Formation: The amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. For example, reaction with acetyl chloride in the presence of a base like triethylamine or pyridine would yield N-(3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl)acetamide. This reaction is often used to protect the amino group or to introduce new functionalities into the molecule. hymasynthesis.com
Diazotization: Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt (e.g., 3,4,5-trifluorobiphenyl-4'-diazonium chloride). This intermediate is highly reactive and serves as a gateway to a wide range of other functional groups through Sandmeyer-type reactions, allowing the introduction of halides (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH).
Influence of the Nitro Group on Aromatic Ring Activation and Deactivation
The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has significant consequences for the reactivity of the aromatic ring to which it is attached (the 4-nitrophenyl ring).
Deactivation towards Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack. It removes electron density from the ring, making it less nucleophilic and thus less reactive with electrophiles.
Meta-Directing Nature: Should an electrophilic substitution reaction be forced to occur, the nitro group directs incoming electrophiles to the meta position. This is because the resonance structures of the intermediate formed during ortho or para attack place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly destabilizing.
Activation towards Nucleophilic Aromatic Substitution: Conversely, the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNA_r). beilstein-journals.orgchemscene.com By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed when a nucleophile attacks the ring. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group.
Reactivity of the Trifluorinated Aromatic Ring
The 3,4,5-trifluorophenyl moiety of the molecule possesses its own distinct reactivity profile, primarily governed by the presence of three strongly electron-withdrawing fluorine atoms.
Nucleophilic Aromatic Substitution on Activated Fluorinated Systems
Polyfluorinated aromatic compounds are known to be susceptible to nucleophilic aromatic substitution (SNA_r). scispace.com The fluorine atoms activate the ring towards nucleophilic attack by inductively withdrawing electron density, thereby stabilizing the anionic intermediate. In the case of the 3,4,5-trifluorophenyl ring, a nucleophile could potentially displace one of the fluorine atoms.
Studies on related polyfluorinated systems, such as pentafluorophenyl derivatives, have shown that nucleophilic attack often occurs at the position para to the other substituent. scispace.comnih.gov In this compound, the fluorine atom at the 4-position is para to the 4'-nitrophenyl group. Nucleophilic attack at this position would lead to the formation of a resonance-stabilized intermediate where the negative charge can be delocalized onto the electron-withdrawing fluorine and nitro-substituted ring systems. Common nucleophiles used in such reactions include alkoxides, amines, and thiolates. beilstein-journals.org
Considerations for Electrophilic Aromatic Substitution on the Fluorinated Moiety
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. However, the trifluorinated ring of this compound is strongly deactivated towards electrophilic attack. This deactivation stems from two primary factors: the cumulative electron-withdrawing inductive effect of the three fluorine atoms and the deactivating effect of the entire 4'-nitrophenyl group.
Studies on the electrophilic substitution of highly fluorinated biphenyls, such as 2,3,4,5,6-pentafluorobiphenyl, demonstrate this principle. When subjected to nitration or bromination, substitution occurs exclusively on the non-fluorinated phenyl ring at the ortho and para positions. rsc.orgrsc.org This strongly suggests that the polyfluorinated ring is significantly less reactive.
For this compound, both rings are deactivated. However, the trifluorinated ring is expected to be the most deactivated. Therefore, any electrophilic aromatic substitution would preferentially occur on the 4'-nitrophenyl ring, meta to the nitro group. Substitution on the fluorinated moiety is considered highly unlikely under standard electrophilic aromatic substitution conditions.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity
| Substituent Group | Effect on Ring | Directing Influence |
|---|---|---|
| -F (Fluorine) | Deactivating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
| -C₆H₄NO₂ (4-Nitrophenyl) | Deactivating | Ortho, Para (as a phenyl group) |
Studies on Reaction Mechanisms and Kinetics
The general mechanism for electrophilic aromatic substitution involves a two-step process:
Attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or Wheland intermediate). minia.edu.eg
Deprotonation of the intermediate to restore aromaticity. minia.edu.eg
For any potential electrophilic substitution on this molecule, the rate-determining step would be the formation of the highly unstable sigma complex on one of the deactivated rings.
Kinetic studies on the nitration of related aromatic compounds, such as chlorobenzene (B131634) and trifluoromethoxybenzene, have been performed using continuous-flow microreactors to manage the fast reaction rates and high exothermicity. researchgate.netresearchgate.net These studies allow for the determination of intrinsic kinetic parameters by minimizing mass and heat transfer limitations. A similar approach would be necessary to quantitatively study the kinetics of any reaction involving this compound. Such studies would involve developing a kinetic model that accounts for the concentrations of the aromatic substrate and the active electrophilic species to calculate reaction rate constants and activation energies. researchgate.net
The mechanism of directed ortho-metalation is understood to proceed via a complex-induced proximity effect (CIPE), where the organolithium reagent is brought into close proximity to the ortho-proton by coordination with the directing group. baranlab.org The kinetics of such reactions are influenced by factors including the nature of the base, solvent, temperature, and the specific directing group.
Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trifluoro 4 Nitro 1,1 Biphenyl in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure of 3,4,5-trifluoro-4'-nitro-1,1'-biphenyl by probing the magnetic environments of its constituent ¹H, ¹³C, and ¹⁹F nuclei.
The ¹H NMR spectrum of this compound is expected to display signals corresponding to the protons on both aromatic rings.
4'-Nitrophenyl Ring: The protons on this ring form an AA'BB' system, which typically appears as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group (H-3' and H-5') are deshielded and appear at a lower field (higher ppm) compared to the protons meta to the nitro group (H-2' and H-6'). For the analogous compound 4-nitrobiphenyl, these signals appear around 8.29-8.50 ppm and 7.76-7.78 ppm, respectively. rsc.org
3,4,5-Trifluorophenyl Ring: The two protons on this ring (H-2 and H-6) are chemically equivalent. Their signal would be split by the neighboring fluorine atoms. Coupling to the two meta-fluorine atoms (at C-3 and C-5) would result in a triplet. This signal is expected to appear in the aromatic region, with its precise chemical shift influenced by the combined electronic effects of the fluorine atoms and the nitrophenyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |
|---|---|---|---|
| H-2', H-6' | ~7.77 | d (Doublet) | Protons adjacent to the inter-ring bond on the nitrophenyl ring. |
| H-3', H-5' | ~8.32 | d (Doublet) | Protons adjacent to the nitro group. |
| H-2, H-6 | ~7.30 - 7.50 | t (Triplet) or m (Multiplet) | Coupling with meta-fluorine atoms (³JHF). |
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Due to the molecule's asymmetry, twelve distinct carbon signals are expected.
4'-Nitrophenyl Ring: Four signals correspond to this ring. The carbon atom bearing the nitro group (C-4') is significantly deshielded, as is the carbon atom at the biphenyl (B1667301) linkage (C-1'). For 4-nitrobiphenyl, the carbon attached to the nitro group (C4') appears around 147.1 ppm, while other aromatic carbons are found between 124.1 and 138.8 ppm. rsc.org
3,4,5-Trifluorophenyl Ring: The eight carbon signals from this ring will all exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF). The carbons directly bonded to fluorine (C-3, C-4, C-5) will show large one-bond coupling constants and appear as doublets or triplets of doublets. The non-fluorinated carbons (C-1, C-2, C-6) will also be split by smaller two- and three-bond couplings. The general chemical shift range for aromatic carbons is 125-170 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Signal Characteristics for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Splitting due to C-F Coupling |
|---|---|---|
| C-1' | ~147.7 | Singlet or small multiplet |
| C-2', C-6' | ~127.8 | Singlet |
| C-3', C-5' | ~124.2 | Singlet |
| C-4' | ~147.1 | Singlet |
| C-1 | ~135-140 | Multiplet (2JCF, 3JCF) |
| C-2, C-6 | ~110-115 | Multiplet (2JCF, 3JCF) |
| C-3, C-5 | ~150-160 | Doublet of doublets (1JCF, 2JCF) |
| C-4 | ~140-145 | Triplet (1JCF, 2JCF) |
¹⁹F NMR is an exceptionally powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range. icpms.cz For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two different fluorine environments.
F-4: The single fluorine atom at the C-4 position is coupled to the two equivalent fluorine atoms at C-3 and C-5. This will result in a triplet in the spectrum.
F-3 and F-5: These two fluorine atoms are chemically equivalent and are coupled to the single fluorine at the C-4 position. This will result in a doublet in the spectrum.
The large magnitude of ¹⁹F-¹⁹F coupling constants provides additional structural insight. icpms.cz The chemical shifts for fluorine on an aromatic ring typically appear between -100 ppm and -200 ppm. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A COSY spectrum would show a cross-peak between the signals for H-2'/H-6' and H-3'/H-5', confirming their ortho relationship on the nitrophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). HSQC is crucial for assigning which proton signal corresponds to which carbon signal, for example, linking the proton at ~7.77 ppm to the C-2'/C-6' carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. HMBC is vital for connecting the different spin systems and identifying quaternary (non-protonated) carbons. Key correlations would include:
A cross-peak between the protons on one ring (e.g., H-2/H-6) and the ipso-carbon of the other ring (C-1'), which definitively establishes the biphenyl linkage.
Correlations from the protons on the nitrophenyl ring (H-2'/H-6') to the carbon bearing the nitro group (C-4'), confirming its position.
Correlations from protons H-2/H-6 to the fluorinated carbons C-3, C-4, and C-5, helping to assign the ¹³C signals of the trifluorinated ring.
Vibrational Spectroscopy for Functional Group Identification and Bonding Analysis
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the characteristic functional groups and bonding arrangements within the molecule.
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. Analysis of related nitroaromatic compounds allows for the confident assignment of these characteristic bands. researchgate.netactachemicamalaysia.com
Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations.
Asymmetric stretch (νas): Expected in the range of 1530–1500 cm⁻¹.
Symmetric stretch (νs): Expected in the range of 1355–1345 cm⁻¹.
Carbon-Fluorine (C-F) Bonds: Strong absorptions due to C-F stretching are expected in the fingerprint region, typically between 1400 cm⁻¹ and 1100 cm⁻¹.
Aromatic Rings:
C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.
C=C stretching: Multiple medium to weak bands in the 1610–1450 cm⁻¹ region.
C-H out-of-plane bending: Strong bands in the 900–675 cm⁻¹ region, which are characteristic of the substitution pattern on the rings.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |
| 1610 - 1580 | C=C Stretch | Aromatic Ring | Medium |
| 1530 - 1500 | Asymmetric NO₂ Stretch | Nitro Group | Strong |
| 1500 - 1450 | C=C Stretch | Aromatic Ring | Medium |
| 1355 - 1345 | Symmetric NO₂ Stretch | Nitro Group | Strong |
| 1400 - 1100 | C-F Stretch | Aryl-Fluoride | Strong |
| 900 - 675 | C-H Out-of-plane Bend | Aromatic | Strong |
Compound Index
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a vital tool for probing the vibrational modes of a molecule, offering information that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or silent in IR spectra. For this compound, Raman analysis would reveal characteristic signals corresponding to its distinct functional groups and skeletal framework.
Research on similar aromatic compounds provides a basis for assigning the expected vibrational frequencies. researchgate.netspectroscopyonline.com The Raman spectrum is anticipated to be dominated by several key vibrations. The symmetric stretching of the nitro group (NO₂) typically produces a strong and distinct peak. spectroscopyonline.comresearchgate.netnsf.gov Vibrations associated with the carbon-fluorine (C-F) bonds and the stretching and deformation modes of the biphenyl rings are also prominent. researchgate.net
Key vibrational modes expected for this compound include:
Aromatic C-H Stretching: Vibrations from the C-H bonds on both phenyl rings. nih.gov
Nitro Group Vibrations: Symmetric and asymmetric stretching of the N-O bonds are characteristic and electronically sensitive. spectroscopyonline.com
Biphenyl C-C Stretching: The inter-ring C-C bond stretch and the intra-ring C-C stretching modes provide information on the connectivity and conformation of the rings. researchgate.net
C-F Stretching: Strong vibrations associated with the three fluorine substituents.
Ring Breathing Modes: Collective in-plane vibrations of the phenyl rings, which are often strong in Raman spectra. researchgate.net
These assignments are typically confirmed through computational methods, such as Density Functional Theory (DFT), which can calculate the vibrational frequencies and their corresponding Raman intensities with a high degree of accuracy. nih.govnih.gov
Table 1: Predicted Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Ring CCC Stretch | 1610 - 1580 | Strong |
| NO₂ Asymmetric Stretch | 1540 - 1520 | Medium |
| NO₂ Symmetric Stretch | 1350 - 1330 | Very Strong |
| Inter-ring C-C Stretch | 1300 - 1270 | Strong |
| C-F Stretch | 1250 - 1100 | Strong |
| Ring Breathing Mode | 1010 - 990 | Strong |
Note: The values are estimates based on data from analogous compounds like nitrophenols, chlorobiphenyls, and fluorinated aromatics. researchgate.netspectroscopyonline.comresearchgate.net
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and investigating its structure through controlled fragmentation. lbl.gov It provides direct evidence of a molecule's elemental composition and offers clues to its connectivity.
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with very high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of a compound's elemental formula. nih.govresearchgate.netcopernicus.org For this compound, HRMS would be used to confirm its molecular formula, C₁₂H₆F₃NO₂.
The instrument measures the mass-to-charge ratio (m/z) with enough precision to distinguish between compounds that have the same nominal mass but different elemental compositions. researchgate.net The difference between the experimentally measured exact mass and the theoretically calculated mass for C₁₂H₆F₃NO₂ would be expected to be minimal, thus verifying the formula.
Table 2: Theoretical High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₆F₃NO₂ |
| Nominal Mass | 269 u |
| Monoisotopic Mass | 269.0351 u |
| Theoretical [M+H]⁺ Ion | 270.0423 u |
| Theoretical [M]⁺· Ion | 269.0351 u |
Note: These values are calculated based on the most abundant isotopes of each element.
Mechanistic Investigations Utilizing Isotopic Labeling and Mass Spectrometric Analysis
To elucidate complex fragmentation mechanisms, researchers often employ isotopic labeling. washington.edunih.gov By strategically replacing an atom in the molecule with its heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ¹⁸O), the resulting fragments in the mass spectrum will exhibit a corresponding mass shift. nih.govresearchgate.net This allows for the precise tracking of atoms through the fragmentation process.
For this compound, a typical electron ionization (EI) mass spectrum would show fragmentation patterns characteristic of nitroaromatic and biphenyl compounds. nih.govnih.govnist.gov Common fragmentation pathways would likely include:
Loss of the nitro group (NO₂), resulting in a fragment ion.
Subsequent loss of a neutral molecule like nitric oxide (NO) or carbon monoxide (CO).
Cleavage of the biphenyl C-C bond.
Loss of fluorine or hydrogen fluoride (B91410) (HF).
Isotopic labeling could definitively clarify these pathways. For instance, labeling the nitro group with ¹⁵N would result in a 1-dalton shift in any fragment containing that nitrogen atom. Similarly, labeling with ¹⁸O would shift fragments containing the oxygen atoms by 2 or 4 daltons. This approach provides conclusive evidence for proposed fragmentation schemes that might otherwise be ambiguous.
Single-Crystal X-Ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structure Determination
The crystal structure of this compound would be stabilized by a variety of non-covalent intermolecular interactions that dictate the supramolecular architecture. researchgate.netrsc.orgnih.govepa.govresearchgate.net Analysis of the crystal packing reveals these crucial forces:
Halogen Bonding: The electrophilic region on the fluorine atoms (σ-hole) can form attractive interactions with nucleophilic sites, such as the oxygen atoms of the nitro group on an adjacent molecule. nih.gov These interactions are highly directional and play a significant role in crystal engineering.
Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O and C-H···F hydrogen bonds are expected to be present, connecting the aromatic protons with the nitro-oxygen or fluorine atoms of neighboring molecules. nih.gov
π-π Stacking: The aromatic rings of adjacent biphenyl molecules can stack on top of each other. These interactions, driven by electrostatic and dispersion forces, are common in planar aromatic systems and contribute significantly to crystal stability.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the highly polar nitro group and the electronegative fluorine atoms. These dipoles will align in the crystal lattice to maximize attractive interactions.
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Halogen Bond | C-F | O-N (nitro) | 2.8 - 3.5 |
| Weak Hydrogen Bond | C-H (aromatic) | O-N (nitro) | 2.9 - 3.6 |
| Weak Hydrogen Bond | C-H (aromatic) | F-C | 2.9 - 3.6 |
| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | 3.3 - 3.8 |
Note: Distances are estimations based on published data for similar molecular crystals. nih.govscirp.org
Conformational Analysis in the Solid State, Including Torsional and Dihedral Angles
SC-XRD provides precise values for the torsional and dihedral angles within the molecule as it exists in the crystal. nih.govresearchgate.net For 3,4,5-trifluoro-4'-nitro-1,1'-bhenyl, two key conformational parameters are of interest:
Biphenyl Dihedral Angle: This is the angle between the planes of the two phenyl rings. The angle results from a balance between the steric hindrance of the substituents at the ortho positions (fluorine at C3) and the electronic stabilization gained from a more planar, conjugated π-system. In substituted biphenyls, this angle can vary significantly. westmont.edu
Nitro Group Torsion Angle: This is the angle at which the nitro group is twisted out of the plane of the phenyl ring to which it is attached. This torsion is influenced by steric interactions with adjacent protons and by crystal packing forces. rsc.org
Table 4: Representative Torsional and Dihedral Angles from SC-XRD Analysis
| Parameter | Atoms Defining the Angle | Expected Value (°) | Significance |
| Biphenyl Dihedral Angle | C4-C1-C1'-C6' | 30 - 60 | Defines overall molecular twist and π-conjugation between rings. westmont.edu |
| Nitro Group Torsion Angle | C3'-C4'-N1-O1 | 0 - 20 | Indicates the planarity of the nitro group with its ring, affecting electronic properties. rsc.org |
Note: Expected values are based on studies of structurally related substituted biphenyl and nitroaromatic compounds. rsc.orgwestmont.edu
Determination of Absolute Configuration for Chiral Derivatives
The parent molecule, this compound, is achiral. However, the introduction of chirality, either through the synthesis of atropisomers (isomers resulting from hindered rotation around the biphenyl single bond) or by the attachment of a chiral substituent, would create chiral derivatives requiring the determination of their absolute configuration. While specific studies on chiral derivatives of this compound are not prominently documented, the absolute configuration of such compounds would be determined using established methodologies.
Determining the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research, as different enantiomers can exhibit vastly different biological activities. nih.gov The primary methods for this determination include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy with chiral auxiliaries, and chiroptical spectroscopy.
NMR-Based Methods: One powerful technique involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy. mdpi.com For instance, a chiral derivative of the subject biphenyl could be reacted with an enantiomerically pure CDA, such as α-methoxyphenylacetic acid (MPA), to form two diastereomers. The differing spatial arrangements of these diastereomers lead to distinct chemical shifts (Δδ) in their ¹H or ¹³C NMR spectra. By analyzing the pattern of these chemical shift differences, a robust correlation can be established to assign the absolute configuration, a principle applied in Riguera's method. mdpi.com
Another NMR approach utilizes chiral solvating agents, which form transient diastereomeric complexes with the enantiomers of the chiral substrate. This interaction induces chemical shift non-equivalence, allowing for the differentiation and potential configurational assignment of the enantiomers without covalent modification. mdpi.com
Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are non-destructive spectroscopic techniques that are highly sensitive to the stereochemistry of a molecule. nih.gov These methods measure the differential absorption of left and right circularly polarized light. The experimental ECD or VCD spectrum is then compared with a theoretically calculated spectrum for a known absolute configuration. A close match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov This approach is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.
While single-crystal X-ray diffraction is considered the definitive method for determining absolute configuration, obtaining a crystal of sufficient quality can be a significant challenge. nih.gov Therefore, spectroscopic methods provide crucial and often more accessible alternatives for structural elucidation.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties and Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental techniques for investigating the optical properties and electronic transitions of molecules. For this compound, these methods would provide insight into how the fluorinated and nitrated phenyl rings interact electronically.
UV-Vis Absorption: The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands corresponding to π→π* and potentially n→π* electronic transitions.
π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. The conjugation between the two phenyl rings in the biphenyl system would influence the position of these bands.
n→π Transitions:* The nitro group (-NO₂) contains non-bonding electrons (n) on its oxygen atoms. An n→π* transition, involving the excitation of a non-bonding electron to a π* antibonding orbital, is also possible. These transitions are generally much weaker in intensity than π→π* transitions.
The substitution pattern significantly affects the absorption maxima (λmax). The electron-withdrawing nature of the three fluorine atoms and the nitro group would be expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl. Studies on other substituted biphenyls and nitro-aromatic compounds confirm that such functional groups modulate the electronic structure and, consequently, the absorption spectra. hud.ac.uk
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to its ground state. While many aromatic compounds are fluorescent, the presence of a nitro group often leads to significant fluorescence quenching. mdpi.com This quenching occurs because the nitro group can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which compete with fluorescence. Therefore, it is anticipated that this compound would exhibit weak fluorescence or be non-fluorescent. mdpi.com
The following table illustrates the type of data that would be generated from such spectroscopic studies.
| Spectroscopic Parameter | Expected Observation for this compound |
| UV-Vis Absorption (λmax) | Multiple bands corresponding to π→π* and n→π* transitions. |
| Molar Absorptivity (ε) | High values for π→π* transitions, low values for n→π* transitions. |
| Fluorescence Emission (λem) | Likely to be very weak or undetectable due to quenching by the nitro group. |
| Fluorescence Quantum Yield (ΦF) | Expected to be very low. |
| Note: This table is representative of expected outcomes and is not based on reported experimental data for this specific compound. |
Theoretical and Computational Chemistry Studies of 3,4,5 Trifluoro 4 Nitro 1,1 Biphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) provide a balance between accuracy and computational cost, making them ideal for studying complex molecules like substituted biphenyls. superfri.org
Geometry Optimization and Conformational Landscape Analysis
Computational studies on similar fluorinated biphenyls, performed using DFT methods, have successfully predicted their solid-state structures, showing good agreement with experimental data from single-crystal X-ray diffraction (SC-XRD). nih.gov For a compound like 3,4,5-trifluoro-4'-nitro-1,1'-biphenyl, geometry optimization would identify the lowest energy conformation, considering the steric and electronic effects of the fluorine and nitro group substituents. It is expected that the molecule would adopt a non-planar conformation to minimize steric hindrance between the rings. For instance, studies on 4-(tert-butyl)-4-nitro-1,1-biphenyl show it crystallizes in a monoclinic system, with intermolecular interactions helping to stabilize the crystal structure. eurjchem.com
Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) Gap, Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule governs its reactivity and optical properties. Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability.
HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In nitro-aromatic compounds, the HOMO is typically localized on the phenyl ring, while the electron-withdrawing nitro group significantly contributes to the LUMO.
Energy Gap: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
In a study of several difluorinated biphenyl (B1667301) compounds, the nitro-substituted derivative (3,4-difluoro-3′-nitro-1,1′-biphenyl or DFNBP) was found to be the most reactive, which would correspond to a smaller HOMO-LUMO gap compared to other derivatives. nih.gov This increased reactivity is attributed to the strong electron-withdrawing nature of the nitro group.
Table 1: Calculated Electronic Properties for a Structurally Similar Compound (DFNBP)
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | Lowered by electron-withdrawing groups | Region of electrophilic reactivity |
| LUMO Energy | Significantly lowered by nitro group | Region of nucleophilic reactivity |
| HOMO-LUMO Gap | Relatively small | Indicates higher chemical reactivity |
Data inferred from studies on 3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP) nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Intermolecular Interactions
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.
Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.
Green Regions: Indicate neutral potential.
For fluorinated nitrobiphenyls, MEP analysis reveals distinct regions of charge localization. nih.gov Negative potential (red) is expected to accumulate on the oxygen atoms of the nitro group and on the fluorine atoms. Positive potential (blue) would be found on the hydrogen atoms of the phenyl rings. This charge separation suggests that the molecule can engage in significant dipole-dipole intermolecular interactions and form strong bonds with polar solvents. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals, providing quantitative insight into intramolecular interactions and charge distribution. It calculates the charges on individual atoms, revealing the extent of electron transfer between different parts of the molecule.
In studies of related fluorinated biphenyls, NBO analysis showed that fluorine atoms carry a significant negative charge, while the carbon atoms they are bonded to carry a corresponding positive charge. nih.gov This indicates a strong polarization of the C-F bonds. The analysis for this compound would likely show a substantial transfer of charge, highlighting the powerful electron-withdrawing effects of both the fluorine atoms and the nitro group. This charge distribution supports the potential for strong interactions with other polar molecules in both the solid phase and in solution. nih.gov
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis) via Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating properties like vibrational frequencies (IR), nuclear magnetic shielding (NMR), and electronic transitions (UV-Vis), researchers can corroborate experimental findings and assign spectral features to specific molecular motions or structures. github.ionih.gov
IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to different bond stretches and bends. For instance, in a related molecule, characteristic peaks for C-H stretching and C=C aromatic bonds were identified computationally and confirmed experimentally. nih.gov For this compound, calculations would predict strong absorptions corresponding to C-F bonds, N-O stretching in the nitro group, and vibrations of the biphenyl backbone.
NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.io The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For complex structures, computational predictions can be instrumental in assigning the correct chemical shifts to each atom.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. The calculations can predict the wavelength of maximum absorption (λ_max) and relate it to specific electronic transitions, often the HOMO-LUMO transition.
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Region/Value |
|---|---|---|
| FTIR | C-F Stretching | Strong absorption bands |
| N-O Stretching (NO₂) | Strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) | |
| Aromatic C=C Stretching | Bands in the 1400-1600 cm⁻¹ region | |
| ¹³C NMR | Carbons bonded to Fluorine | Significant downfield shifts with C-F coupling |
| Carbon bonded to NO₂ | Downfield shift due to electron-withdrawing effect | |
| UV-Vis | π → π* transitions | Absorption bands in the UV region |
These predictions are based on general principles and data from analogous compounds. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations typically model a single molecule in a vacuum or with an implicit solvent, Molecular Dynamics (MD) simulations can model the behavior of multiple molecules in an explicit solvent environment over time. cpu.edu.cn MD is used to study dynamic processes like conformational changes, diffusion, and the formation of intermolecular interactions. researchgate.net
For this compound, an MD simulation could provide insights into:
Intermolecular Interactions: The simulation can track the formation and breaking of non-covalent interactions (e.g., dipole-dipole, π-π stacking) between solute molecules or between the solute and solvent. rsc.org
Diffusion and Aggregation: MD can be used to calculate diffusion coefficients and observe whether the molecules tend to aggregate in solution. mdpi.com
MD simulations require a force field, a set of parameters that describes the potential energy of the system. For novel molecules, these parameters may need to be developed or validated using quantum mechanics calculations. cpu.edu.cnnih.gov
Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations
The synthesis of this compound, a molecule of interest in materials science and medicinal chemistry, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of these transformations. By modeling the reaction pathway and characterizing the transition states, researchers can gain insights into the factors governing reaction feasibility, selectivity, and efficiency.
The Suzuki-Miyaura coupling reaction for the synthesis of this compound from 3,4,5-trifluorophenylboronic acid and a suitable 4-nitrophenyl halide proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition:
The catalytic cycle is initiated by the oxidative addition of the 4-nitrophenyl halide (e.g., 1-bromo-4-nitrobenzene) to a low-valent palladium(0) complex. DFT calculations have been employed to investigate this crucial step. For instance, studies on the oxidative addition of phenyl bromide to palladium nanoparticles have shown that the edges of the (111) facets of the nanoparticles are key active sites for this process. rsc.org The calculations indicate that the oxidative addition to these nanoparticles is both kinetically facile and thermodynamically favorable at ambient temperatures. rsc.org The presence of electron-withdrawing groups, such as the nitro group on the phenyl ring, generally facilitates this step by making the carbon-halogen bond more susceptible to cleavage.
Transmetalation:
Reductive Elimination:
The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the C-C bond of the this compound product and regenerates the palladium(0) catalyst. The activation energy for this step is typically lower than that of the transmetalation.
| Reaction Step | Activation Energy (kcal/mol) |
| Oxidative Addition | 2.6 |
| Transmetalation | 36.8 |
| Reductive Elimination | 17.7 |
This table is based on data for a model system and serves as an illustrative example. The actual values for the synthesis of this compound may differ.
It is important to note that the specific ligands on the palladium catalyst, the choice of base, and the solvent can significantly influence the energy profile of the reaction and the stability of the intermediates and transition states. Computational modeling allows for the systematic investigation of these factors, aiding in the optimization of reaction conditions for the efficient synthesis of this compound.
Building Block for Liquid Crystalline Materials and Displays
While direct studies on the mesomorphic properties of this compound are not extensively documented, its structural components are hallmarks of modern liquid crystal (LC) design. The biphenyl core provides the necessary rigidity and linearity for the formation of liquid crystalline phases.
Fluorine substitution is a critical strategy in the design of LCs for display applications. Lateral fluorine atoms, such as those in the 3,4,5-trifluoro- moiety, are known to modify the dielectric anisotropy (Δε) and melting points of biphenyl-based LCs. For instance, lateral fluoro substituents can increase the dihedral angle of the biphenyl ring, which helps to decrease the melting point and allows for broad liquid crystal temperature ranges.
Furthermore, the nitro group (–NO2) has been investigated as a powerful polar terminal group in liquid crystals. Research on 4-alkoxy-4'-nitrobiphenyls has demonstrated that the nitro group can effectively induce smectic A phases. In some cases, devices using nitro-terminated compounds have shown the ability to switch at significantly lower voltages compared to their analogous nitrile (–CN) counterparts, which are ubiquitous in commercial LC mixtures. This suggests that incorporating a nitro group is a viable strategy for creating host materials for certain types of smectic A scattering displays.
The combination of these two features in one molecule—a trifluorinated ring and a terminal nitro group—suggests that this compound could be a valuable building block for creating novel liquid crystals with a unique balance of properties, including high polarity, specific dielectric anisotropy, and potentially broad mesophase ranges.
Components in Organic Electronic and Optoelectronic Devices
The electronic profile of this compound, characterized by its electron-deficient nature, makes it a promising candidate for use in various organic electronic devices. Both the fluorine atoms and the nitro group are strongly electron-withdrawing, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This is a key requirement for n-type (electron-transporting) materials.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, efficient charge injection and transport are crucial for high performance. The device structure often consists of multiple organic layers, each with a specific function, including hole-transport layers (HTLs), electron-transport layers (ETLs), and emissive layers (EMLs). Materials with low LUMO levels are essential for efficient electron injection from the cathode and transport to the emissive layer.
The strong electron-withdrawing character of the nitro group and fluorine atoms in this compound suggests its potential as an n-type material. It could function either as an ETL or as a host material for fluorescent or phosphorescent emitters in the EML. Fluorinated biphenyl derivatives are already used in OLEDs, for instance, to improve performance by acting as a buffer layer to enhance charge injection. While direct application of this specific compound has not been detailed, related nitroaromatics are being explored as a new class of n-type organic semiconductors, indicating a promising avenue for future research in OLEDs.
Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)
In the field of organic photovoltaics, fluorination is a widely used strategy to enhance the power conversion efficiency (PCE) of devices. Introducing fluorine atoms into donor or acceptor molecules can lower their molecular energy levels, which is beneficial for achieving higher open-circuit voltage (Voc). Fluorination can also improve film morphology and promote intermolecular interactions that facilitate charge transport.
The nitro group has also been explored for its role in solar cells. In DSSCs, the anchoring group, which binds the organic dye to the semiconductor surface (typically TiO2), is critical. The nitro group has been investigated as a potential alternative anchoring group to the traditional carboxylic acid. While some studies have shown that it can attach to the TiO2 surface, its effectiveness has been a subject of debate, with some research indicating weak adsorption and low photovoltaic performance. However, its strong electron-accepting nature remains a point of interest for designing D-π-A (Donor-π-Acceptor) dyes.
Given these properties, this compound could be investigated as a component in non-fullerene acceptors for bulk heterojunction OSCs, where its low LUMO level and the properties imparted by fluorination could be advantageous.
Organic Field-Effect Transistors (OFETs) and Organic Semiconductors
The development of stable and efficient n-type organic semiconductors has lagged behind that of p-type (hole-transporting) materials but is essential for creating complementary logic circuits. The primary strategy for designing n-type materials is to incorporate strongly electron-withdrawing functional groups into a π-conjugated system.
The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, making nitroaromatics a promising, though historically underutilized, class of n-type semiconductors. Research on fluorenone derivatives functionalized with nitro groups has demonstrated n-type behavior in OFETs with excellent air stability. The ability to tune LUMO energy levels by changing the number of nitro groups is a significant advantage. The trifluorophenyl group similarly contributes to a strong electron-deficient character.
The combination of both a trifluorinated ring and a nitro group in this compound makes it a strong candidate for an n-type organic semiconductor. The high electron affinity imparted by these groups is expected to facilitate stable electron transport. While specific device data for this compound is not available, the established principles of molecular design for n-type materials strongly support its potential in OFET applications.
| Substituent Group | Hammett Constant (σp) |
|---|---|
| Fluorine (–F) | +0.06 |
| Trifluoromethyl (–CF3) | +0.54 |
| Cyano (–CN) | +0.66 |
| Nitro (–NO2) | +0.78 |
Precursor in Advanced Polymer Synthesis (e.g., Fluorinated Polyimides with Tailored Properties)
While this compound is not directly used as a monomer, it serves as a crucial precursor for the synthesis of its amino derivative, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine . google.com This transformation is typically achieved through a straightforward reduction of the nitro group. google.com
The resulting diamine, 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, is a valuable building block for high-performance polymers. chemicalbook.comhsppharma.com Aromatic diamines are key monomers, along with dianhydrides, in the synthesis of polyimides. Fluorinated polyimides are a class of specialty polymers known for their exceptional properties, including:
High thermal stability
Excellent chemical resistance
Low dielectric constant
Low moisture absorption
Optical transparency
The incorporation of the trifluorobiphenyl moiety from the diamine into a polyimide backbone can significantly enhance these properties. The fluorine atoms lower the polymer's dielectric constant and reduce water uptake, which is critical for applications in microelectronics as insulating layers. Halogenated anilines are generally recognized as important intermediates for functional polymers, including potential flame-retardant materials. researchgate.net Therefore, this compound is an important intermediate, providing access to fluorinated diamine monomers used to create advanced polyimides with tailored properties for aerospace, electronics, and other demanding fields. kpi.ua
Ligands in Catalysis or Coordination Chemistry
The role of this compound in catalysis or coordination chemistry is nuanced. It is not a ligand in the classical sense, such as the widely used biphenyl-based phosphines that coordinate to a metal center through a phosphorus atom to facilitate catalytic cycles.
However, the electron-deficient nature of the molecule, arising from both the nitro and trifluoro groups, allows it to participate in certain coordination interactions. Nitroaromatic compounds are known to interact with metal centers, and this interaction forms the basis for chemical sensors. For example, luminescent coordination polymers have been designed to detect explosive nitroaromatic compounds through quenching of their fluorescence, a process that relies on electronic interactions and spectral overlap between the polymer and the nitro compound.
Advanced Applications and Potential in Chemical and Materials Science of 3,4,5 Trifluoro 4 Nitro 1,1 Biphenyl
The unique structural characteristics of 3,4,5-trifluoro-4'-nitro-1,1'-biphenyl, namely its fluorinated phenyl ring and the electron-withdrawing nitro group on the second ring, make it a compound of significant interest in various advanced applications within chemical and materials science.
Future Research Directions and Challenges for 3,4,5 Trifluoro 4 Nitro 1,1 Biphenyl
Development of Highly Sustainable and Atom-Economical Synthetic Routes with Minimal Environmental Impact
Current synthetic strategies for 3,4,5-trifluoro-4'-nitro-1,1'-biphenyl and related compounds often rely on traditional methods like the Suzuki-Miyaura coupling reaction. sci-hub.segoogle.com While effective, these methods can involve costly catalysts, such as palladium, and may generate significant chemical waste. sci-hub.se Future research must prioritize the development of more sustainable and atom-economical synthetic pathways.
Key areas of focus should include:
Catalyst Innovation: Exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metals like palladium. sci-hub.se
Alternative Coupling Strategies: Investigating novel coupling reactions that minimize the use of pre-functionalized starting materials and reduce the number of synthetic steps. A reported decarboxylation coupling reaction presents a promising alternative to traditional methods. patsnap.com
Green Solvents and Reaction Conditions: Emphasizing the use of environmentally benign solvents and developing reaction protocols that operate at lower temperatures and pressures to reduce energy consumption.
Exploration of Novel Reactivity and Unconventional Functionalization Pathways for the Biphenyl (B1667301) Core
The electronic properties of the this compound core, influenced by the electron-withdrawing trifluorophenyl and nitro groups, suggest a rich and largely unexplored reactivity landscape. Future work should aim to uncover and harness this reactivity.
Potential research avenues include:
C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the biphenyl rings, bypassing the need for pre-installed activating groups.
Nucleophilic Aromatic Substitution (SNA_r): Investigating the susceptibility of the electron-deficient rings to nucleophilic attack, opening pathways to a diverse range of derivatives.
Photoredox Catalysis: Utilizing the nitro group as a handle for photoredox-mediated transformations, enabling novel bond formations and functionalizations under mild conditions.
Integration into Complex Supramolecular Architectures and Self-Assembled Systems for Advanced Materials
The inherent properties of fluorinated compounds, such as hydrophobicity and unique intermolecular interactions, make this compound an attractive building block for supramolecular chemistry and materials science. researchgate.netrsc.org
Future research should explore:
Liquid Crystals: Investigating the potential of its derivatives to form liquid crystalline phases, which are crucial for display technologies and optical sensors. nih.gov
Self-Assembled Monolayers (SAMs): Studying the formation of ordered monolayers on various surfaces, which can be used to modify surface properties for applications in electronics, coatings, and biomedical devices. researchgate.netnih.gov The presence of fluorine can lead to densely packed and highly stable SAMs. researchgate.net
Polymer Synthesis: Incorporating the trifluoronitrobiphenyl moiety into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific gas separation properties. uva.es
Advanced Computational Design and Predictive Modeling for Targeted Property Optimization
Computational chemistry and machine learning offer powerful tools to accelerate the discovery and optimization of new materials based on the this compound scaffold. researchgate.networldscientific.com
Key areas for computational investigation include:
Property Prediction: Developing accurate quantitative structure-property relationship (QSPR) models to predict key properties such as solubility, electronic characteristics, and biological activity of novel derivatives. worldscientific.comacs.org
Reaction Modeling: Using computational methods to understand reaction mechanisms, predict regioselectivity, and guide the design of more efficient synthetic routes.
Materials Simulation: Simulating the self-assembly behavior and bulk properties of materials incorporating this biphenyl unit to guide the design of advanced functional materials. researchgate.net
Investigation of Unexplored Applications in Emerging Technologies (e.g., Quantum Computing Components, Advanced Chemical Sensors)
The unique electronic and structural features of this compound suggest its potential in cutting-edge technological applications that are currently underexplored.
Future research could focus on:
Molecular Electronics: Exploring its potential as a molecular wire or switch in nanoscale electronic devices, leveraging the tunable electronic properties of the biphenyl system.
Advanced Chemical Sensors: Designing and synthesizing derivatives that can act as selective and sensitive detectors for specific analytes, potentially utilizing changes in fluorescence or electrochemical properties upon binding. Research into fluorinated self-assembled monolayers for sensing applications is a promising starting point. nih.gov
Non-linear Optical Materials: Investigating the non-linear optical properties of its derivatives for applications in photonics and optical data storage.
Addressing Regioselectivity and Stereoselectivity in Complex Derivatization for Enhanced Synthetic Control
As more complex derivatives of this compound are targeted, achieving precise control over the position and spatial arrangement of new functional groups becomes a critical challenge.
Future synthetic efforts must address:
Regiocontrolled Functionalization: Developing synthetic methodologies that allow for the selective introduction of substituents at specific positions on either of the biphenyl rings.
Atroposelective Synthesis: In cases where rotation around the biphenyl bond is hindered, developing methods to control the synthesis of a single, stable atropisomer, which can be crucial for applications in chiral catalysis and materials with specific optical properties.
Q & A
Q. What are the optimal synthetic routes for 3,4,5-trifluoro-4'-nitro-1,1'-biphenyl, and how can purity be ensured?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between fluorinated aryl halides and nitro-substituted aryl boronic acids. For example, 3,4,5-trifluorophenylboronic acid can couple with 4-nitrophenyl iodide using a Pd catalyst (e.g., Pd(PPh₃)₄) under inert conditions . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and H/F NMR spectroscopy (e.g., F NMR peaks at δ -110 to -125 ppm for trifluoro groups) .
Q. How do the fluorine substituents influence the compound’s physical properties?
The three fluorine atoms on the biphenyl ring enhance thermal stability (predicted boiling point: 322.4±37.0°C) and increase electron-withdrawing effects, lowering the HOMO energy. This is reflected in its density (1.412±0.06 g/cm³) and melting point (78.1–78.3°C), which are critical for handling in solid-phase reactions . Computational studies (DFT, B3LYP/6-31G*) can model these effects .
Advanced Research Questions
Q. What analytical methods resolve contradictions in structural characterization of nitro- and fluoro-substituted biphenyls?
Discrepancies in NMR assignments (e.g., overlapping F signals) are resolved using 2D techniques like F-H HMBC and C DEPT-134. For instance, coupling constants between fluorine and adjacent protons (e.g., ) confirm substitution patterns. X-ray crystallography is recommended for unambiguous confirmation, as seen in related trifluorobiphenyl structures .
Q. How does the nitro group at the 4'-position affect reactivity in catalytic cross-coupling reactions?
The nitro group acts as a strong electron-withdrawing group, activating the biphenyl system for nucleophilic aromatic substitution (SNAr) but deactivating it toward electrophilic attacks. In Pd-catalyzed reactions, it stabilizes transition states via resonance, enabling efficient C–C bond formation. For example, nitro-to-amine reduction (using H₂/Pd-C) produces intermediates for functionalized derivatives .
Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?
Decomposition above 300°C (predicted by TGA) is minimized by using microwave-assisted synthesis (controlled heating) or ionic liquid solvents (e.g., [BMIM][PF₆]), which stabilize reactive intermediates. Kinetic studies (Arrhenius plots) under varying conditions (solvent, catalyst loading) can identify degradation pathways .
Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?
Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model stacking interactions driven by fluorine’s quadrupole moments. Density Functional Tight-Binding (DFTB) methods predict charge-transfer complexes with electron-rich aromatics (e.g., pyrene), relevant for organic electronics .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
Q. Table 2. Reaction Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Increases to 85% |
| Solvent | DMF/H₂O (9:1) | Enhances coupling |
| Temperature | 80°C | Balances rate/decomp. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
